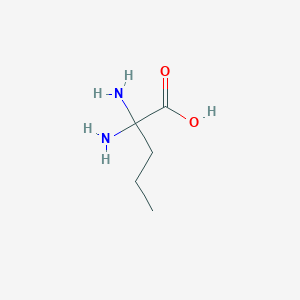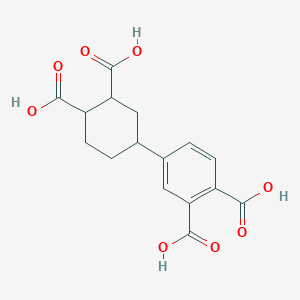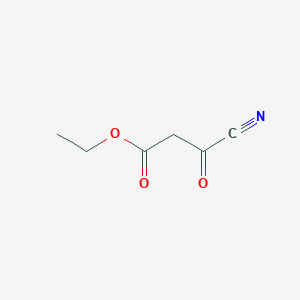
Ethyl 4-nitrilo-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-cyano-3-oxopropanoate is an organic compound with the molecular formula C6H7NO3. It is also known by its IUPAC name, propanoic acid, 3-cyano-3-oxo-, ethyl ester . This compound is a versatile intermediate in organic synthesis, often used in the preparation of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-3-oxopropanoate can be synthesized through several methods. One common route involves the reaction of ethyl cyanoacetate with ethyl chloroformate in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions, and the product is purified by distillation.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-cyano-3-oxopropanoate often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as crystallization and chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-cyano-3-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction: The compound can be reduced to form ethyl 3-amino-3-oxopropanoate using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium cyanide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to catalyze the hydrolysis reaction.
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Ethyl 3-amino-3-oxopropanoate.
Hydrolysis: 3-cyano-3-oxopropanoic acid.
Applications De Recherche Scientifique
Ethyl 3-cyano-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: Ethyl 3-cyano-3-oxopropanoate is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-cyano-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound can act as a substrate or inhibitor, affecting the activity of the enzyme. The cyano and oxo groups play a crucial role in these interactions, influencing the binding affinity and reactivity of the compound .
Comparaison Avec Des Composés Similaires
Ethyl 3-cyano-3-oxopropanoate can be compared with similar compounds such as ethyl 3-cyano-2-oxopropanoate and ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate . While these compounds share some structural similarities, ethyl 3-cyano-3-oxopropanoate is unique due to its specific reactivity and applications.
List of Similar Compounds
- Ethyl 3-cyano-2-oxopropanoate
- Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate
- Ethyl 3-cyano-3-(4-fluorophenyl)-2-oxopropanoate
Propriétés
Numéro CAS |
120069-02-5 |
|---|---|
Formule moléculaire |
C6H7NO3 |
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
ethyl 3-cyano-3-oxopropanoate |
InChI |
InChI=1S/C6H7NO3/c1-2-10-6(9)3-5(8)4-7/h2-3H2,1H3 |
Clé InChI |
MYDPCIRCXDPVPP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)
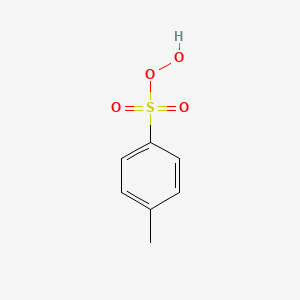
![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)

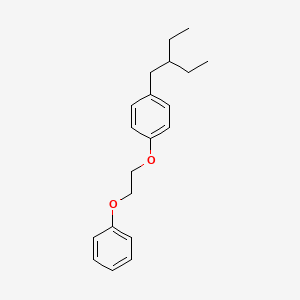
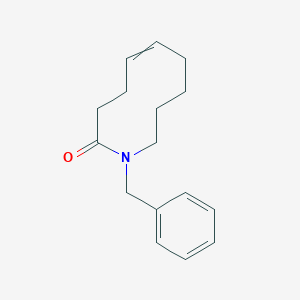
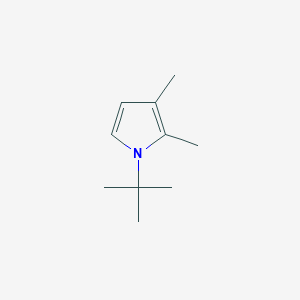
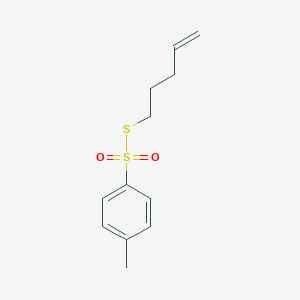
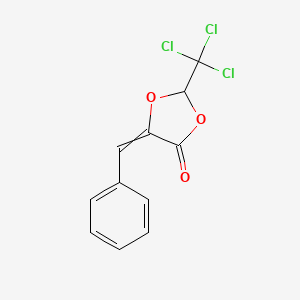
![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)

![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
